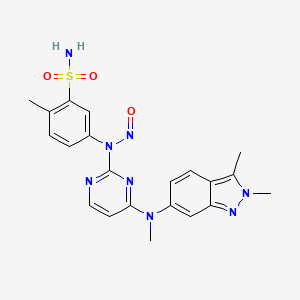
N-Nitrosopazopanib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosopazopanib is a derivative of pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound is an impurity of pazopanib and has been studied for its potential effects and applications in various scientific fields .
Métodos De Preparación
The synthesis of N-Nitrosopazopanib involves the nitrosation of pazopanib. This process typically requires the use of nitrosating agents such as sodium nitrite in acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the nitroso compound without significant degradation of the parent molecule .
Análisis De Reacciones Químicas
N-Nitrosopazopanib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to convert this compound back to its parent compound, pazopanib.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Nitrosopazopanib has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of pazopanib.
Biology: Researchers study its effects on cellular pathways to understand the biological activity of nitroso compounds.
Medicine: It is investigated for its potential toxicological effects and its role as an impurity in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of N-Nitrosopazopanib involves its interaction with molecular targets similar to pazopanib. It inhibits the activity of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. These interactions lead to the inhibition of angiogenesis and tumor growth. The nitroso group in this compound may also contribute to its unique biological effects by interacting with cellular proteins and DNA .
Comparación Con Compuestos Similares
N-Nitrosopazopanib can be compared with other nitroso derivatives of tyrosine kinase inhibitors. Similar compounds include:
N-Nitrososunitinib: Another nitroso derivative of a tyrosine kinase inhibitor used in cancer treatment.
N-Nitrososorafenib: A nitroso derivative of sorafenib, which is used to treat liver, kidney, and thyroid cancers.
This compound is unique due to its specific molecular structure and its origin from pazopanib. Its distinct interactions with molecular targets and its role as an impurity in pharmaceutical formulations highlight its uniqueness .
Propiedades
Fórmula molecular |
C21H22N8O3S |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]-nitrosoamino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32) |
Clave InChI |
UQNZVQUMTPRFFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



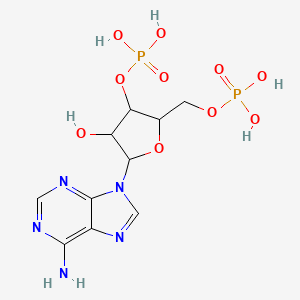

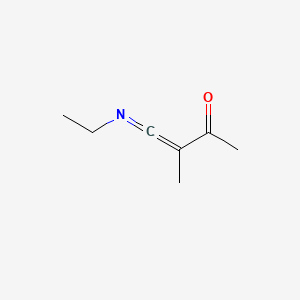
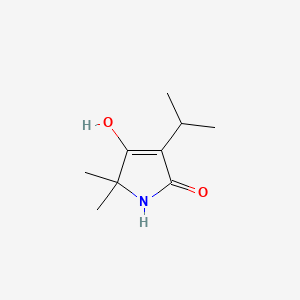


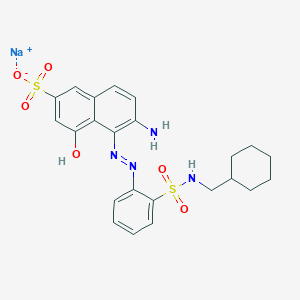
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

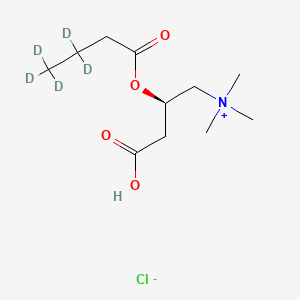
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)


